N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic organic compound featuring a thiazolo[5,4-b]pyridine core substituted with an isobutyl (2-methylpropyl) group at the 2-amine position.
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
N-(2-methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H13N3S/c1-7(2)6-12-10-13-8-4-3-5-11-9(8)14-10/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
CGGOSQGPJDPQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC2=C(S1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivativeThese steps often include cyclization reactions, which are facilitated by reagents such as hydrazonoyl halides and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing high-throughput screening and computational chemistry techniques to refine the synthetic pathway .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substituent at the 2-amine position significantly influences molecular weight, solubility, and reactivity. Below is a comparative analysis of key analogs:
*Note: The exact molecular formula of the target compound is inferred as C₁₀H₁₃N₃S (assuming similarity to N-butyl analog ), with a molecular weight ~207.30 if unsaturated.
Structural and Electronic Effects
Alkyl vs. Aryl Substituents :
- The N-butyl (linear) and N-isobutyl (branched) analogs () exhibit higher lipophilicity compared to aromatic derivatives (e.g., N-(4-chlorophenyl) ), which may influence membrane permeability in biological systems.
- Bulky substituents like isobutyl could impose steric hindrance, affecting binding to target proteins.
- Chlorine also increases molecular weight and polar surface area.
Heteroatom Substitution :
Research Implications and Gaps
- Computational Modeling : Molecular docking studies (referenced in ) could predict how substituents like isobutyl influence binding to targets such as HSF1 (Heat Shock Factor 1) .
- Data Limitations : Key parameters (e.g., solubility, logP) for the target compound are absent in the evidence, necessitating experimental validation.
Biological Activity
N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article delves into its biological activity, including mechanisms of action, research findings, and comparative efficacy against various targets.
Chemical Structure and Properties
- Chemical Formula : C10H13N3S
- Molecular Weight : 207.29 g/mol
- CAS Number : 2059949-27-6
The compound features a thiazolo-pyridine backbone, which is known to confer various pharmacological properties. The presence of the 2-methylpropyl group enhances lipophilicity, potentially improving bioavailability.
Research indicates that this compound acts primarily as an inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in immune response regulation. Inhibition of MALT1 has implications in the treatment of autoimmune diseases and certain cancers.
Anticancer Activity
This compound has shown promising results in anticancer assays. The following table summarizes its efficacy against various cancer cell lines:
The compound demonstrates significant cytotoxicity against breast cancer cells (MCF-7) and liver cancer cells (HepG2), indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been tested against various bacterial strains with the following results:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |
|---|---|---|
| E. coli | 250 | Moderate |
| S. aureus | 200 | Significant |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Case Studies and Research Findings
Recent studies have focused on the compound's structure-activity relationship (SAR), revealing that modifications to the thiazolo-pyridine structure can enhance biological activity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
